

Evaluating the Specificity of DS55980254: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: DS55980254

Cat. No.: B12379082

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the specificity of **DS55980254**, a potent and selective inhibitor of phosphatidylserine synthase 1 (PTDSS1). Through a detailed comparison with other PTDSS1 inhibitors and supporting experimental data, this document aims to offer an objective assessment of its performance and potential applications in cancer research.

DS55980254 is an orally active small molecule that has demonstrated significant potential in preclinical studies by inducing selective cell death in cancer cells harboring a deletion of the PTDSS2 gene.^[1] This synthetic lethal approach offers a promising therapeutic strategy for a subset of cancers. This guide will delve into the specifics of **DS55980254**'s activity, comparing it with its close analog DS68591889 and another potent PTDSS1 inhibitor, DS07551382.

Comparative Analysis of PTDSS1 Inhibitors

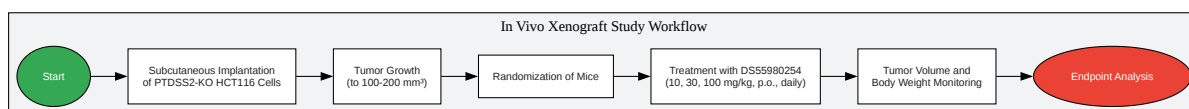
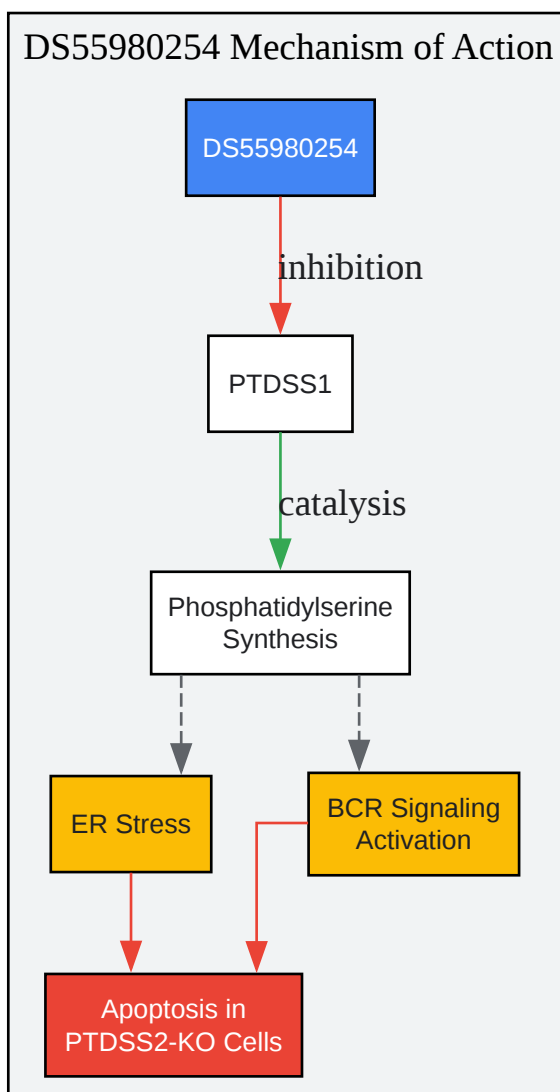
To provide a clear overview of **DS55980254**'s performance, the following table summarizes its key characteristics alongside other known PTDSS1 inhibitors.

Compound	Target	IC50 (nM)	Selectivity	Mechanism of Action	In Vivo Efficacy
DS55980254	PTDSS1	100[2]	Selective over PTDSS2[2]	Induces ER stress and activates B cell receptor (BCR) signaling, leading to apoptosis in PTDSS2-deleted cancer cells. [3][4]	Demonstrate s tumor regression in PTDSS2-KO HCT116 and A375 xenograft models at 10-100 mg/kg, p.o., daily.[2] [3]
DS68591889	PTDSS1	Not explicitly stated, but described as a close analog of DS55980254 with inhibitory activity against PTDSS1 but not PTDSS2. [4]	Selective over PTDSS2.[4]	Similar to DS55980254, causes phospholipid imbalance and aberrant BCR activation.[4]	Suppressed tumor growth in a B cell lymphoma xenograft model.[4]

DS07551382	PTDSS1	100[5]	Selective over PTDSS2.[5]	Suppresses de novo phosphatidyls erine synthesis and induces ER stress in PTDSS2- deleted tumor cells.[5]	Information not available in the provided search results.
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Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.



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